N-Benzyl-3-hydroxybenzene-1-sulfonamide
CAS No.:
Cat. No.: VC13371184
Molecular Formula: C13H13NO3S
Molecular Weight: 263.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13NO3S |
|---|---|
| Molecular Weight | 263.31 g/mol |
| IUPAC Name | N-benzyl-3-hydroxybenzenesulfonamide |
| Standard InChI | InChI=1S/C13H13NO3S/c15-12-7-4-8-13(9-12)18(16,17)14-10-11-5-2-1-3-6-11/h1-9,14-15H,10H2 |
| Standard InChI Key | NEZNJKABLNZBBT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)O |
| Canonical SMILES | C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)O |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Formula and Weight
N-Benzyl-3-hydroxybenzene-1-sulfonamide has the molecular formula C₁₃H₁₃NO₃S and a molecular weight of 275.31 g/mol. The IUPAC name is N-benzyl-3-hydroxybenzenesulfonamide, reflecting the benzyl group attached to the sulfonamide nitrogen and the hydroxy substitution on the aromatic ring.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃NO₃S |
| Molecular Weight | 275.31 g/mol |
| IUPAC Name | N-benzyl-3-hydroxybenzenesulfonamide |
| SMILES | C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=CC=C2)O |
| CAS Registry | Not available |
Structural Features and Bonding
The compound’s structure comprises:
-
A benzene ring with a hydroxy (-OH) group at the 3-position.
-
A sulfonamide group (-SO₂NH-) at the 1-position, where the nitrogen is substituted with a benzyl group (-CH₂C₆H₅).
The sulfonamide group introduces polarity and hydrogen-bonding capacity, while the benzyl moiety enhances lipophilicity. This balance influences solubility and intermolecular interactions, critical for biological activity .
Synthesis and Manufacturing
General Sulfonamide Synthesis
Sulfonamides are typically synthesized via the reaction of sulfonyl chlorides with primary or secondary amines. For N-Benzyl-3-hydroxybenzene-1-sulfonamide, the proposed route involves:
-
Sulfonation: Sulfonation of 3-hydroxybenzene to yield 3-hydroxybenzenesulfonic acid.
-
Chlorination: Conversion to 3-hydroxybenzenesulfonyl chloride using thionyl chloride (SOCl₂).
-
Amination: Reaction with benzylamine (C₆H₅CH₂NH₂) to form the sulfonamide bond .
Reaction Scheme:
Optimization and Yield
Key parameters affecting yield include:
-
Temperature: Controlled heating (~50–70°C) to prevent decomposition.
-
Solvent: Polar aprotic solvents (e.g., dichloromethane) enhance reactivity.
-
Stoichiometry: Excess benzylamine ensures complete conversion .
Industrial-scale production may employ continuous-flow reactors to improve efficiency and purity.
Physicochemical Properties
Solubility and Stability
-
Solubility: Predominantly soluble in polar organic solvents (e.g., DMSO, methanol) but poorly soluble in water due to the benzyl group’s hydrophobicity.
-
Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments, cleaving the sulfonamide bond.
Spectroscopic Data
-
IR Spectroscopy: Peaks at ~1150 cm⁻¹ (S=O asymmetric stretch) and ~3450 cm⁻¹ (O-H stretch).
-
NMR:
Biological Activity and Applications
Carbonic Anhydrase Inhibition
Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), enzymes regulating pH and CO₂ transport. While N-Benzyl-3-hydroxybenzene-1-sulfonamide’s activity remains unstudied, structural analogs exhibit selectivity for CA isoforms implicated in glaucoma and cancer .
Table 2: Hypothetical CA Inhibition Profile
| CA Isoform | Role in Disease | Predicted IC₅₀ (nM) |
|---|---|---|
| CA II | Glaucoma | 10–50 |
| CA XII | Tumor progression | 20–100 |
Industrial and Research Applications
Chemical Intermediate
The compound’s reactive sites (hydroxy, sulfonamide) make it a versatile precursor for:
-
Polymer modification: Introducing sulfonamide groups into polymers for ion-exchange membranes.
-
Coordination chemistry: Ligand design for metal-organic frameworks (MOFs) with catalytic applications.
Drug Discovery
Incorporation into hybrid molecules (e.g., sulfonamide-chalcone conjugates) could enhance bioactivity. Recent studies highlight sulfonamides’ roles in anticancer and antidiabetic drug candidates .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume